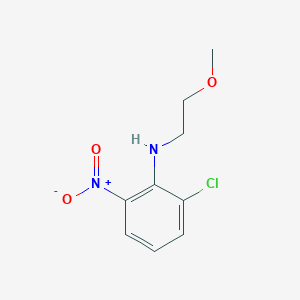![molecular formula C16H19ClN4O4 B1423337 4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide CAS No. 1306738-25-9](/img/structure/B1423337.png)
4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide
Descripción general
Descripción
“4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide” is a chemical compound . It’s a derivative of chloroacetyl chloride , which is a colorless to light yellow liquid with a very pungent odor .
Synthesis Analysis
The synthesis of such compounds often involves the N-chloroacetylation of amino compounds . This process is efficient and highly chemoselective . The reaction conditions have been optimized by studying the effects of buffers, metal salts, and HCl scavengers .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups . It includes a piperazine ring, which is a common feature in many drug molecules .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in N-chloroacetylation reactions . The electrophilic nature of the substituents on the acid chloride does not affect the product formation, and the required amides are formed in high yields .Aplicaciones Científicas De Investigación
Solid-Phase Synthesis of 2-Oxopiperazines : Khan et al. (2002) explored the solid-phase synthesis of 1,4,5-substituted-2-oxopiperazines, a process crucial for the development of complex molecules like the one . Their methodology included reductive alkylation and acylation steps, leading to diastereomerically pure 2-oxopiperazine compounds (Khan, Cano, & Balasubramanian, 2002).
Platelet Aggregation Inhibition : A study by Kitamura et al. (2001) on 2-oxopiperazine derivatives demonstrated their ability to inhibit platelet aggregation, highlighting the potential therapeutic applications of these compounds in treating thrombotic diseases (Kitamura et al., 2001).
Novel Heterocyclic Compounds Synthesis : Bekircan, Ülker, & Menteşe (2015) conducted a study focusing on the synthesis of novel heterocyclic compounds derived from related chemical structures. Their research also included the investigation of these compounds' inhibition properties against lipase and α-glucosidase, suggesting potential biomedical applications (Bekircan, Ülker, & Menteşe, 2015).
Antibacterial and Antifungal Activities : Patel & Agravat (2007) synthesized new pyridine derivatives, including compounds structurally related to the 4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide, and evaluated their antibacterial and antifungal activities. Their findings contribute to the understanding of the potential biomedical uses of these compounds (Patel & Agravat, 2007).
Synthesis of Pro-apoptotic Derivatives : Yılmaz et al. (2015) synthesized derivatives of indapamide, a compound related to the chemical . They evaluated these derivatives for proapoptotic activity against melanoma cell lines, demonstrating their potential as anticancer agents (Yılmaz et al., 2015).
Safety And Hazards
Chloroacetyl chloride, a related compound, is known to be very toxic by inhalation and corrosive to metals and tissue . It’s reasonable to assume that “4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide” may have similar hazards, but specific safety data for this compound is not available in the sources I found.
Propiedades
IUPAC Name |
4-[[2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]acetyl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4/c1-18-15(24)10-2-4-11(5-3-10)20-13(22)8-12-16(25)19-6-7-21(12)14(23)9-17/h2-5,12H,6-9H2,1H3,(H,18,24)(H,19,25)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJKDSVMEHZCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




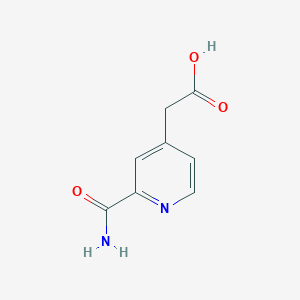


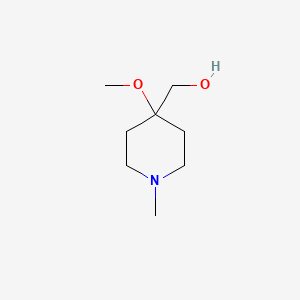
![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)
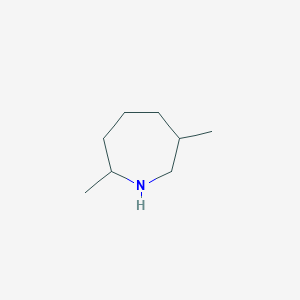
![1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1423264.png)
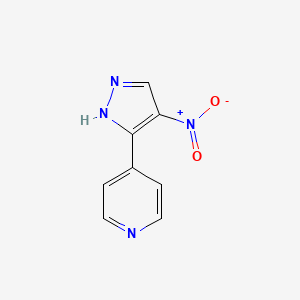
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)



